![molecular formula C20H15FO3 B6411633 3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261899-16-4](/img/structure/B6411633.png)
3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid (3-2-FBA) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless solid with a melting point of approximately 159 °C and a boiling point of approximately 248 °C. The chemical formula of 3-2-FBA is C14H11FO2 and it is usually found in a 95% purity grade. 3-2-FBA is a versatile compound that is used in a wide range of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in a variety of reactions. It is also used in the synthesis of pharmaceutical compounds, such as antibiotics and antifungal agents. In addition, 3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% is used in the synthesis of peptides and proteins, and in the study of biochemical and physiological processes.
Mechanism of Action
3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% is an organic compound that acts as an inhibitor of enzymes. It binds to the active site of an enzyme, preventing it from catalyzing a reaction. This inhibition can be used to study the structure and function of enzymes, as well as to design new enzyme inhibitors.
Biochemical and Physiological Effects
3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, 3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have antifungal activity and to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% has a number of advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that 3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% is a relatively potent compound and should be used with caution in laboratory experiments.
Future Directions
There are a number of potential future directions for research involving 3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95%. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into the mechanism of action of 3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% may lead to the development of new enzyme inhibitors. Finally, further research into the synthesis of 3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% may lead to the development of improved synthetic methods.
Synthesis Methods
3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of benzyl alcohol with 4-fluorobenzoic acid in the presence of sulfuric acid. This reaction produces 3-(2-benzyloxyphenyl)-4-fluorobenzoic acid as a product. The second step involves the purification of the product through recrystallization.
properties
IUPAC Name |
4-fluoro-3-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-18-11-10-15(20(22)23)12-17(18)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIREMJFBLVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC(=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692191 |
Source
|
Record name | 2'-(Benzyloxy)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzyloxyphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261899-16-4 |
Source
|
Record name | 2'-(Benzyloxy)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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